(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
Starting Materials: The intermediate biphenyl compound and azetidine.
Reaction Conditions: The azetidinyl group can be introduced via nucleophilic substitution reactions, often using a sulfonyl chloride derivative of furan-2-ylmethyl.
Final Coupling:
Starting Materials: The intermediate compounds from the previous steps.
Reaction Conditions: The final coupling to form the methanone linkage can be achieved through a Friedel-Crafts acylation reaction, using appropriate acylating agents and catalysts.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (3’-Chloro-[1,1’-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes:
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Formation of the Biphenyl Core:
Starting Materials: 4-chlorobiphenyl and 3-((furan-2-ylmethyl)sulfonyl)azetidine.
Reaction Conditions: The biphenyl core can be synthesized through a Suzuki coupling reaction, where 4-chlorobiphenyl is reacted with a boronic acid derivative under palladium catalysis.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the furan ring can lead to the formation of furanones or other oxidized derivatives.
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Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or hydrogenation over palladium.
Products: Reduction can lead to the formation of dihydrofuran derivatives or reduction of the chloro group to a hydrogen.
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Substitution:
Reagents and Conditions: Nucleophiles like amines or thiols.
Products: Substitution reactions can replace the chloro group with various nucleophiles, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its biphenyl structure.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine:
Antimicrobial Agents: The furan and azetidinyl moieties are known for their antimicrobial properties.
Drug Development: Potential use in the synthesis of novel pharmaceuticals targeting specific enzymes or receptors.
Industry:
Polymer Science: Used in the synthesis of specialty polymers with unique electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive components.
Mechanism of Action
The mechanism of action of (3’-Chloro-[1,1’-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The biphenyl core can intercalate with DNA, while the furan and azetidinyl groups can form covalent bonds with active site residues of enzymes, inhibiting their function .
Comparison with Similar Compounds
(3’-Chloro-[1,1’-biphenyl]-4-yl)methanone: Lacks the furan and azetidinyl groups, making it less bioactive.
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone: Lacks the biphenyl core, reducing its potential for DNA intercalation.
Uniqueness:
The combination of a biphenyl core with furan and azetidinyl moieties in (3’-Chloro-[1,1’-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone provides a unique set of properties, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-4-1-3-17(11-18)15-6-8-16(9-7-15)21(24)23-12-20(13-23)28(25,26)14-19-5-2-10-27-19/h1-11,20H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZHGRLSTRQUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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